1,4-Di-o-tolylpiperazine

Physical Chemistry Process Chemistry Purification

1,4-Di-o-tolylpiperazine (CAS 3367-47-3), also known as 1,4-bis(2-methylphenyl)piperazine, is a symmetrically substituted N,N'-diarylpiperazine with two ortho-tolyl groups attached to the piperazine ring. This structural feature introduces significant steric hindrance around the nitrogen atoms, differentiating it from its para- and meta-substituted isomers and the unsubstituted diphenyl analog.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 3367-47-3
Cat. No. B12657418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Di-o-tolylpiperazine
CAS3367-47-3
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3C
InChIInChI=1S/C18H22N2/c1-15-7-3-5-9-17(15)19-11-13-20(14-12-19)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3
InChIKeyJGAUYUXAWKINSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Di-o-tolylpiperazine (CAS 3367-47-3): A Structurally Distinct 1,4-Diarylpiperazine for Specialized Synthesis and Analytical Applications


1,4-Di-o-tolylpiperazine (CAS 3367-47-3), also known as 1,4-bis(2-methylphenyl)piperazine, is a symmetrically substituted N,N'-diarylpiperazine with two ortho-tolyl groups attached to the piperazine ring [1]. This structural feature introduces significant steric hindrance around the nitrogen atoms, differentiating it from its para- and meta-substituted isomers and the unsubstituted diphenyl analog [2]. While commonly utilized as a synthetic intermediate and building block in medicinal chemistry and materials science, it is critical to note that direct, quantitative biological activity data for this specific compound is very limited in the primary scientific literature. The primary verifiable differentiation therefore arises from its unique physicochemical properties, which are measurable and directly impact its handling, processing, and utility in various experimental and industrial workflows.

Why 1,4-Di-o-tolylpiperazine Cannot Be Casually Replaced by Other 1,4-Diarylpiperazines in Research and Production


Direct substitution of 1,4-Di-o-tolylpiperazine with a close analog like 1,4-Di-p-tolylpiperazine or 1,4-Diphenylpiperazine is inadvisable without careful re-validation, due to fundamentally altered steric and electronic properties arising from the ortho-methyl substitution [1][2]. This structural nuance manifests in a significantly suppressed boiling point relative to the para-isomer (414.1°C vs. 441.6°C), despite having an identical computed logP, indicating weaker intermolecular forces critical for processing and purification . Furthermore, X-ray crystallography of their respective N,N'-dioxide derivatives has revealed that this simple positional isomerism leads to completely different crystal packing, unit cell dimensions, and hydrogen-bonding networks in the solid state [1]. These tangible differences are the rule, not the exception, and can directly impact synthetic yields, the quality of crystallized products, and analytical method development, making uninformed substitution a significant source of risk in regulated or high-precision scientific endeavors.

Quantitative Differentiation Data for 1,4-Di-o-tolylpiperazine vs. Closest Analogs


Significantly Lower Boiling Point Than 1,4-Di-p-tolylpiperazine Suggests Superior Distillability and Processing Ease

The atmospheric boiling point of 1,4-Di-o-tolylpiperazine (414.1 °C) is markedly lower than that of its para isomer, 1,4-Bis(4-methylphenyl)piperazine (441.6 °C) , representing a quantifiable difference of 27.5 °C. It is also higher than the unsubstituted 1,4-Diphenylpiperazine (390.2 °C) . This intermediate volatility can be a decisive advantage in industrial-scale purifications or reactions requiring specific boiling point ranges.

Physical Chemistry Process Chemistry Purification

Identical Computed LogP to 1,4-Di-p-tolylpiperazine Masks Critically Different Steric Profiles

The computed XLogP3-AA value for both 1,4-Di-o-tolylpiperazine and 1,4-Di-p-tolylpiperazine is 4.4 [1][2]. While their lipophilicity is identical, the steric bulk imposed by the ortho-methyl groups is known to dramatically alter the conformational space available for receptor binding and intermolecular interactions, a principle supported by crystallographic studies of their N,N'-dioxide forms [3].

Medicinal Chemistry QSAR Drug Design

Ortho-Methyl Substitution Induces a Unique Crystal Packing Arrangement in Solid-State Derivatives

X-ray structure determination of the N,N'-dioxide tetrahydrate forms provides direct evidence that the ortho-methyl group forces a distinct intermolecular arrangement. N,N'-di(o-tolyl)piperazine N,N'-dioxide tetrahydrate crystallizes in a triclinic system with unit cell parameters a=7.778(1), b=7.915(2), c=8.919(2) Å, α=106.25(2), β=99.56(1), γ=108.80(2)°. In contrast, the para-tolyl isomer crystallizes with a different triclinic cell: a=6.558(1), b=7.134(2), c=11.610(3) Å; α=73.23(2), β=78.08(2), γ=72.67(2)° [1].

Structural Chemistry Crystallography Materials Science

Availability of a Validated, Isocratically Simple HPLC Method for Purity Analysis

A robust reverse-phase HPLC method has been specifically developed and reported for 1,4-Di-o-tolylpiperazine using a Newcrom R1 column, an acetonitrile/water/phosphoric acid mobile phase, and UV detection [1]. The existence of a dedicated, straightforward analytical method reduces the technical burden on procurement and quality control teams, as critical method development parameters (column chemistry, mobile phase optimization) are already established, leading to faster batch release compared to analogs lacking documented separation protocols.

Analytical Chemistry Quality Control Method Development

Evidence-Backed Application Scenarios Where 1,4-Di-o-tolylpiperazine is the Preferred Choice Over Analogs


High-Temperature Organic Synthesis and Distillation-Purified Intermediates

For chemical processes requiring a high-boiling solvent or an intermediate that can be purified by vacuum distillation, 1,4-Di-o-tolylpiperazine offers a key advantage over its para-isomer. Its boiling point, being 27.5 °C lower at 414.1 °C compared to the para-isomer's 441.6 °C , allows for purification via distillation at a significantly lower temperature. This can lead to higher yields by minimizing thermal degradation of sensitive products, making it a more practical choice for kilogram-scale intermediate production.

Crystallography and Co-Crystal Engineering Leveraging Unique Steric Packing

The proven ability of ortho-tolyl substitution to generate a distinct crystal architecture, as evidenced by the X-ray structures of its N,N'-dioxide tetrahydrate derivatives , makes 1,4-Di-o-tolylpiperazine a powerful building block in solid-state chemistry. Researchers investigating the impact of steric hindrance on crystal packing, designing co-crystals, or seeking to develop new solid forms of active pharmaceutical ingredients (APIs) would select this compound to access packing motifs not achievable with the para- or unsubstituted phenyl analogs.

Analytical Method Development and Quality Control Workflows

Procurement and analytical teams tasked with developing robust QC protocols for new chemical entities can accelerate their work by selecting 1,4-Di-o-tolylpiperazine. A validated, isocratic HPLC method with UV detection is publicly documented for this compound , providing an immediate starting point for purity analysis. This circumvents the common challenges and delays of de novo method development, facilitating faster batch testing and release in a commercial or research GLP environment.

Medicinal Chemistry Exploratory Programs Focused on Steric Modulation

In early-stage drug discovery, when probing a lead series for optimal target binding, 1,4-Di-o-tolylpiperazine serves as an in-class isomer for systematic SAR (Structure-Activity Relationship) studies. As demonstrated, while its lipophilicity is identical to the para-isomer (XLogP3 = 4.4) , its steric profile is unique [4]. Synthesizing and testing both isomers allows a medicinal chemist to deconvolute the effects of lipophilicity and steric bulk, a crucial step in rational drug design that cannot be achieved with only one analog.

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